1-[4-(3-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is a heterocyclic compound that features both pyrazole and thiazole rings in its structure
Preparation Methods
The synthesis of 1-[4-(3-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.
Formation of the thiazole ring: This involves the cyclization of a thioamide with a haloketone.
Coupling of the pyrazole and thiazole rings: The final step involves the coupling of the two heterocyclic rings through a condensation reaction.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.
Chemical Reactions Analysis
1-[4-(3-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or thiazole rings are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(3-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 1-[4-(3-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(3-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one can be compared with other similar compounds, such as:
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: This compound features a pyrazole ring but lacks the thiazole ring, making it less versatile in certain applications.
1-(3-Methyl-1H-pyrazol-5-yl)ethanone: Similar to the previous compound but with a different substitution pattern on the pyrazole ring.
Thiazole derivatives: Compounds with only the thiazole ring, which may have different chemical and biological properties.
Properties
Molecular Formula |
C9H9N3OS |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
1-[4-(3-methylpyrazol-1-yl)-1,3-thiazol-2-yl]ethanone |
InChI |
InChI=1S/C9H9N3OS/c1-6-3-4-12(11-6)8-5-14-9(10-8)7(2)13/h3-5H,1-2H3 |
InChI Key |
VQYGFKNJVIPTFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=CSC(=N2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.